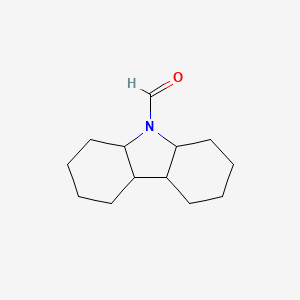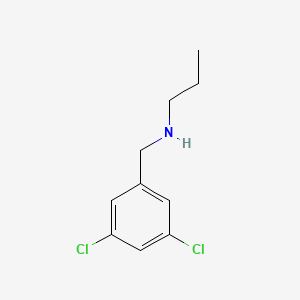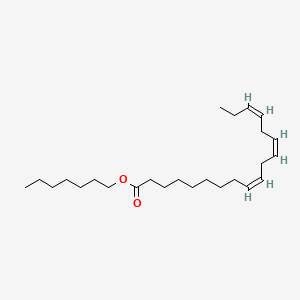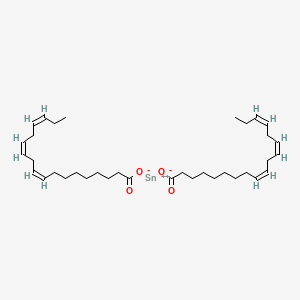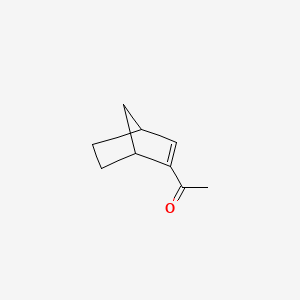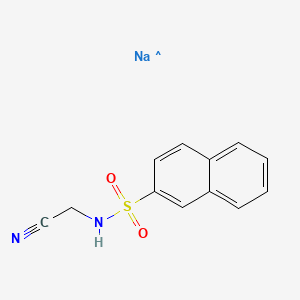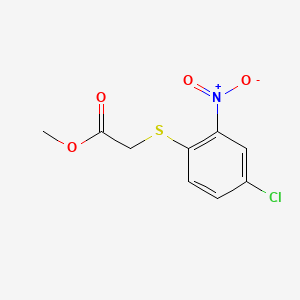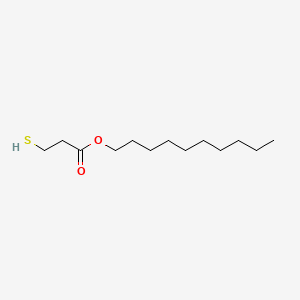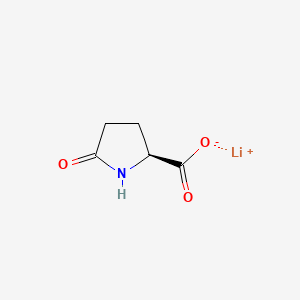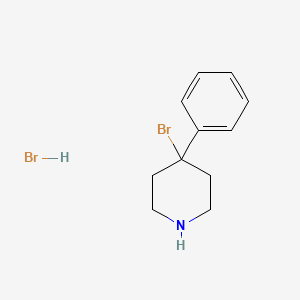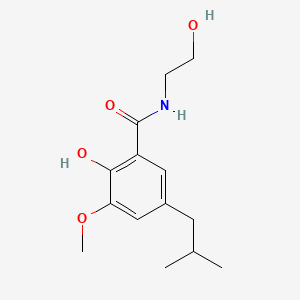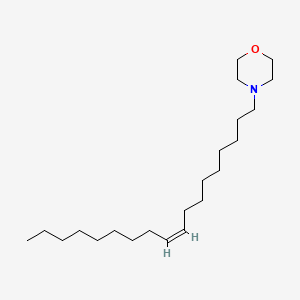
1-Tetracontanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tetracontanol is a long-chain fatty alcohol with the molecular formula C40H82O . It is a white, waxy solid at room temperature and is known for its high melting point. This compound is part of the fatty alcohol family, which are alcohols with long carbon chains. These compounds are often derived from natural sources such as plant waxes and animal fats.
準備方法
Synthetic Routes and Reaction Conditions
1-Tetracontanol can be synthesized through the reduction of fatty acids or their derivatives. One common method involves the hydrogenation of fatty acid esters in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources. For example, it can be extracted from plant waxes through a series of steps including saponification, extraction, and distillation. The process ensures the removal of impurities and yields a high-purity product.
化学反応の分析
Types of Reactions
1-Tetracontanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding fatty acid, tetracontanoic acid.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Acid chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Tetracontanoic acid.
Reduction: Tetracontane.
Substitution: Various esters and ethers depending on the reagents used.
科学的研究の応用
1-Tetracontanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of cosmetics, lubricants, and surfactants.
作用機序
The mechanism of action of 1-Tetracontanol involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The exact molecular targets and pathways are still under investigation, but its effects on membrane dynamics are well-documented.
類似化合物との比較
1-Tetracontanol can be compared with other long-chain fatty alcohols such as:
- 1-Hexadecanol (C16H34O)
- 1-Octadecanol (C18H38O)
- 1-Eicosanol (C20H42O)
Uniqueness
This compound is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties. Its high melting point and waxy nature make it suitable for specific industrial applications where other fatty alcohols may not be as effective.
List of Similar Compounds
- 1-Hexadecanol
- 1-Octadecanol
- 1-Eicosanol
- 1-Docosanol (C22H46O)
- 1-Tetracosanol (C24H50O)
特性
CAS番号 |
164350-12-3 |
|---|---|
分子式 |
C40H82O |
分子量 |
579.1 g/mol |
IUPAC名 |
tetracontan-1-ol |
InChI |
InChI=1S/C40H82O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41/h41H,2-40H2,1H3 |
InChIキー |
UZSAQAWEIQNGJT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


